

A Technical Guide to the Physicochemical Properties of Calcipotriol Impurity C

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and solubility characteristics of **Calcipotriol Impurity C**, a key related substance of the active pharmaceutical ingredient Calcipotriol. The information presented herein is crucial for the development of robust analytical methods, formulation strategies, and for ensuring the quality and safety of Calcipotriol drug products.

Core Physical and Chemical Properties

Calcipotriol Impurity C, also known as (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 α ,3 β ,24-triol, is a critical impurity to monitor and control during the manufacturing and storage of Calcipotriol. A summary of its key identifiers is provided in the table below.



Property	Value
Chemical Name	(5E,7E,22E,24S)-24-Cyclopropyl-9,10- secochola-5,7,10(19),22-tetraene-1α,3β,24-triol
Synonyms	Calcipotriene related compound C, (5E)- Calcipotriol
CAS Number	113082-99-8
Molecular Formula	C27H40O3
Molecular Weight	412.6 g/mol

Physical Appearance

The physical appearance of a pharmaceutical substance is a fundamental quality attribute. **Calcipotriol Impurity C** is consistently described as a solid material.

Parameter	Description	Citations
Physical Form	Solid	[1][2]
Color	White to Off-White	[1][2]

Solubility Profile

Understanding the solubility of an impurity is paramount for designing appropriate analytical procedures, particularly for chromatographic methods, and for assessing its potential fate in a drug product formulation. The solubility of **Calcipotriol Impurity C** has been determined in various solvents.



Solvent / Solvent System	Solubility	Citations
Methanol (MEOH)	Soluble	[1]
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL (242.37 mM)	[3]
10% DMSO >> 90% Corn Oil	≥ 2.5 mg/mL (6.06 mM)	[3]
10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (6.06 mM)	[3]

Note: "≥" indicates that the substance is soluble at or above the specified concentration, but the saturation point was not determined.[3]

Experimental Protocols

The following sections detail standardized methodologies for determining the physical appearance and solubility of pharmaceutical impurities like **Calcipotriol Impurity C**.

Determination of Physical Appearance

The characterization of the physical appearance of a pharmaceutical substance is typically performed as part of its overall quality assessment.

Principle: This protocol is based on the visual observation of the substance under controlled lighting conditions, as outlined in general pharmacopeial chapters such as the United States Pharmacopeia (USP) General Chapter <631> Color and Achromicity.

Apparatus:

- A suitable, clean, and dry container for the sample (e.g., a watch glass or a vial).
- A well-lit viewing area, preferably with a neutral, non-reflective background. Standardized lighting, such as a D65 illuminant, is recommended for consistent color assessment.

Procedure:

• Place a sufficient amount of **Calcipotriol Impurity C** into the sample container.



- Visually inspect the substance under the specified lighting conditions.
- Record the physical form of the substance (e.g., crystalline powder, amorphous solid).
- Describe the color of the substance by comparing it to standard color references or by using descriptive terms (e.g., white, off-white, pale yellow). For a more quantitative assessment, instrumental color measurement can be employed.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid substance is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved substance in the supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Apparatus:

- Vials with screw caps.
- A constant temperature shaker or orbital incubator.
- A calibrated centrifuge.
- Syringe filters (e.g., 0.45 μm PTFE or PVDF) to separate the undissolved solid.
- Volumetric flasks and pipettes for dilutions.
- An HPLC system with a suitable detector (e.g., UV-Vis).

Procedure:

Add a pre-weighed excess amount of Calcipotriol Impurity C to a series of vials. The
presence of undissolved solid at the end of the experiment is essential to confirm that
equilibrium has been established.

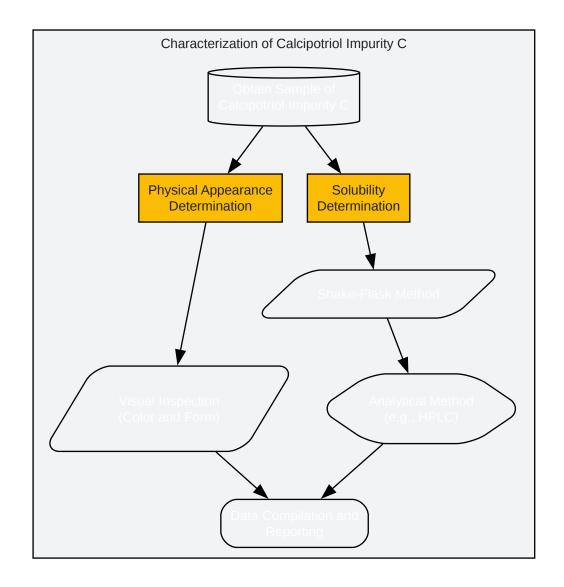


- Add a known volume of the desired solvent (e.g., DMSO, methanol) to each vial.
- Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
- After the equilibration period, cease agitation and allow the vials to stand to let the undissolved solid settle.
- To ensure complete separation of the solid phase, centrifuge the vials at a specified speed and duration.
- Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
- Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted solution by a validated HPLC method to determine the concentration of dissolved Calcipotriol Impurity C.
- The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physical and solubility characterization of a pharmaceutical impurity.





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Caption: Workflow for the physicochemical characterization of a pharmaceutical impurity.

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